Phenoxy(triphenyl)silane
Description
Evolution and Significance of Organosilicon Compounds in Contemporary Chemical Science
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has its origins in the mid-19th century. sbfchem.comwikipedia.org In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.org However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.org Kipping's research, which included the synthesis of alkylsilanes and arylsilanes using Grignard reagents and the initial preparation of silicone oligomers and polymers, was foundational. wikipedia.orgiust.ac.ir
The industrial significance of organosilicon compounds surged after 1940, with the recognition of the potential applications of polymeric organosilicon materials. sbfchem.com This led to the development of silicone resins, coatings, and various polyorganosiloxane products. sbfchem.com The establishment of the first organosilicon factory by Dow Corning in 1943 marked a turning point, propelling organosilicon materials into a technologically intensive chemical industry. sbfchem.com
Today, organosilicon compounds are indispensable in numerous sectors, including materials science, pharmaceuticals, and electronics. iust.ac.irnumberanalytics.com Their unique properties, such as thermal stability, chemical inertness, and hydrophobicity, make them valuable as coatings, adhesives, sealants, and in drug delivery systems. wikipedia.orgiust.ac.ir The versatility of the silicon atom to form various chemical bonds allows for a vast array of organosilicon molecules, including silanes, siloxanes, and silanols. iust.ac.iriust.ac.ir This structural diversity enables the design of advanced materials with tailored properties. iust.ac.ir The ongoing evolution of organosilicon chemistry continues to drive innovation, with new applications constantly emerging. sbfchem.comnumberanalytics.com
Strategic Positioning of Phenoxy(triphenyl)silane within Triarylsilane Research
This compound is a specific organosilicon compound that fits within the broader category of triarylsilanes. Triarylsilanes are characterized by having three aryl groups attached to a silicon atom. Triphenylsilane (B1312308), a closely related compound, is a well-studied reagent in organic synthesis, known for its role as a reducing agent and in hydrosilylation reactions. msu.edu It is often used for the preparation of triphenylsilyl ethers, which serve as protecting groups for alcohols. msu.edualfa-chemistry.com
The introduction of a phenoxy group to the triphenylsilane structure, forming this compound, modifies its chemical properties and potential applications. This modification is a key area of interest in triarylsilane research. The synthesis of such compounds is often achieved through reactions like the Piers-Rubinsztajn reaction, which allows for the formation of siloxane bonds under mild conditions. researchgate.net This methodology is crucial for creating tailored siloxane-based polymers and materials. researchgate.net
Research into phenoxy-substituted siloxanes has demonstrated the ability to alter the physical properties of the resulting polymers, for instance, transforming a viscous liquid into a waxy solid. researchgate.net This highlights the strategic importance of compounds like this compound in materials science, where precise control over material properties is essential. The development of novel silicone monomers, including phenoxyphenyl derivatives, has led to the creation of high refractive index and thermally stable encapsulants for applications like light-emitting diodes (LEDs). researchgate.net The synthesis of phenoxyphenyl(phenyl) dimethoxysilane (B13764172) via Grignard reactions and its subsequent polymerization showcases the practical utility of incorporating phenoxy groups into silane (B1218182) structures. researchgate.net
Methodological Approaches for Investigating Complex Organosilicon Systems
The investigation of complex organosilicon systems employs a variety of sophisticated methodological approaches, spanning both synthetic and analytical techniques.
Synthesis: The synthesis of organosilicon compounds has evolved from classical methods, such as the use of Grignard reagents with chlorosilanes, to more advanced strategies. wikipedia.orgrhhz.net Modern techniques focus on improving efficiency, selectivity, and sustainability. Transition metal-catalyzed reactions, including cross-coupling and hydrosilylation, are now common for forming silicon-carbon bonds. msu.edurhhz.net Radical-mediated pathways have also emerged as a powerful tool for creating C-Si bonds, with initiation achieved through peroxides, photocatalysis, or alkali. rhhz.net Electrochemical methods are also gaining traction as a sustainable alternative for synthesizing organosilicons, offering new routes for reactions like disilylation and the formation of organosilanols. rsc.org The Piers-Rubinsztajn reaction provides a specific and mild method for synthesizing siloxane bonds, crucial for producing phenoxy-substituted polysiloxanes. researchgate.net
Analytical and Computational Investigation: A deep understanding of the structure and behavior of organosilicon compounds relies heavily on advanced analytical and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is a critical tool for characterizing the coordination state and chemical environment of silicon atoms in these molecules. geologyscience.ru For instance, NMR has been instrumental in providing evidence for the existence of hypercoordinate Si-organic complexes in solution. geologyscience.ru
Computational modeling, specifically molecular orbital (MO) calculations, complements experimental data by providing insights into molecular structures, bonding, and reaction mechanisms. geologyscience.ru These calculations can be used to predict and verify experimental findings, such as NMR chemical shifts. geologyscience.ru The combination of experimental techniques like X-ray crystallography, which determines the precise three-dimensional structure of molecules in the solid state, with computational modeling allows for a comprehensive understanding of complex organosilicon systems. cdnsciencepub.com For example, X-ray diffraction was used to determine the molecular structure of triphenyl(phenylthio)silane, revealing details about its bond lengths and angles. cdnsciencepub.com
These integrated methodological approaches are essential for advancing the field of organosilicon chemistry, enabling the design and synthesis of new materials with desired properties and functionalities.
Data Tables
Table 1: Properties of Triphenylsilane
| Property | Value |
|---|---|
| CAS Number | 789-25-3 |
| Molecular Formula | C18H16Si |
| Molecular Weight | 260.41 g/mol |
| Appearance | White to almost white powder to crystal |
| Melting Point | 43-45 °C |
| Boiling Point | 152 °C / 2 mmHg |
| Solubility | Soluble in most organic solvents |
This data is compiled from multiple sources. alfa-chemistry.comchemicalbook.comsigmaaldrich.com
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1169-05-7 |
| Molecular Formula | C24H20OSi |
| Molecular Weight | 352.512 g/mol |
This data is compiled from a commercial source. sigmaaldrich.com Please note that analytical data for this specific compound is not widely available in the searched literature, and the buyer assumes responsibility for confirming its identity and purity. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
phenoxy(triphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20OSi/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJGJIYEZWWABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293925 | |
| Record name | phenoxy(triphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169-05-7 | |
| Record name | NSC93021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenoxy(triphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Transformations Involving Phenoxy Triphenyl Silane
Fundamental Reaction Mechanisms at the Silicon Center
The reactivity of phenoxy(triphenyl)silane is largely dictated by the nature of the silicon atom and its substituents. The following sections delve into the primary mechanistic pathways that govern its transformations.
Nucleophilic Substitution at Silicon (SN2-Si and SN1-Si)
Nucleophilic substitution at a silicon atom is a fundamental reaction class for organosilanes. Unlike carbon-centered substitutions, silicon's ability to form hypervalent intermediates significantly influences the reaction mechanism.
In contrast, the SN1-Si mechanism, which would involve the formation of a silicenium ion (a trivalent, positively charged silicon species), is generally not favored. The formation of such an intermediate is energetically unfavorable. However, under specific conditions, such as with highly stabilized silyl (B83357) cations and in polar, non-nucleophilic solvents, evidence for SN1-like character has been observed. uni-oldenburg.de
Radical Substitution Mechanisms in Phenyl-Silane Systems
Radical substitution reactions offer an alternative pathway for the transformation of phenyl-silane systems. These reactions proceed through a free-radical chain mechanism, which typically involves three distinct stages: initiation, propagation, and termination. masterorganicchemistry.comwikipedia.org
Initiation: The reaction is initiated by the formation of a free radical, often through the homolytic cleavage of a bond in a radical initiator molecule using heat or UV light. wikipedia.org
Propagation: In the context of phenyl-silanes, a radical can abstract a hydrogen atom from the silane (B1218182) (if a Si-H bond is present) to form a silyl radical. tandfonline.comnih.gov This silyl radical can then participate in further reactions. Alternatively, a radical can add to one of the phenyl rings, although this is less common. A study on the bimolecular gas-phase reaction of the phenyl radical with silane (SiH₄) revealed that radical substitution at the silicon atom can occur, forming phenylsilane. nih.govacs.orgacs.orgchemrxiv.org This substitution pathway was found to be more competitive than hydrogen abstraction, which is the typical reaction for tetracoordinated hydrides like methane. acs.orgacs.orgchemrxiv.org This highlights the distinct reactivity of silicon compared to carbon in radical reactions. nih.govacs.org
Termination: The reaction ceases when two radical species combine to form a non-radical product. wikipedia.org
For this compound, while it lacks a readily abstractable hydrogen on the silicon, the phenyl groups can potentially undergo radical substitution, though this is not a primary reaction pathway under typical conditions. The stability of the potential radical intermediates plays a significant role in determining the feasibility of such reactions.
Hydrolysis and Condensation Mechanisms of Phenoxy-Functionalized Silanes
The presence of the phenoxy group in this compound makes it susceptible to hydrolysis, which is often the first step in the formation of polysiloxanes through subsequent condensation reactions.
Kinetics and Factors Influencing Silane Hydrolysis and Condensation
The hydrolysis of alkoxysilanes, including phenoxysilanes, is a nucleophilic substitution reaction where water attacks the silicon atom, leading to the displacement of the alkoxy (or phenoxy) group and the formation of a silanol (B1196071) (Si-OH). ingentaconnect.comscispace.com The subsequent condensation of these silanols results in the formation of siloxane (Si-O-Si) bonds. researchgate.net
Several factors influence the kinetics of these reactions:
Steric Effects: Bulky substituents on the silicon atom, such as the three phenyl groups in this compound, can sterically hinder the approach of water, thereby slowing down the rate of hydrolysis.
Inductive Effects: Electron-withdrawing groups attached to the silicon atom increase its electrophilicity, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. unm.edu Conversely, electron-donating groups decrease the rate of hydrolysis under basic conditions. unm.edu
Water Concentration: The rate of hydrolysis is dependent on the concentration of water. nih.gov
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the transition states, thereby influencing the reaction rates. scispace.commdpi.com
The condensation reaction, which follows hydrolysis, is also subject to similar steric and electronic effects. nih.gov
Role of pH and Catalysts in Polymerization Pathways
The pH of the reaction medium plays a critical role in the hydrolysis and condensation of silanes and, consequently, in the resulting polymer structure. mdpi.comresearchgate.net
Acidic Conditions (low pH): Under acidic conditions, the hydrolysis reaction is generally fast, while the condensation reaction is slower. researchgate.netmdpi.com The mechanism involves the protonation of the oxygen atom of the phenoxy group, making it a better leaving group. nih.gov This leads to the formation of more linear, less branched polymeric structures. nih.govunm.edu
Basic Conditions (high pH): In alkaline media, the condensation reaction is typically faster than the hydrolysis reaction. mdpi.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanolate anion on the silicon atom. nih.govmdpi.com This pathway favors the formation of more highly branched and cross-linked polymer networks. nih.govunm.edu
Neutral Conditions: Around neutral pH, both hydrolysis and condensation rates are generally slow. researchgate.net
Catalysts are often employed to control the rates of hydrolysis and condensation. Acids (like HCl) and bases (like NH₃ or amines) are common catalysts. nih.govunm.edumdpi.com The choice of catalyst can not only affect the reaction rates but also influence the final structure of the resulting polymer. mdpi.com For example, different catalysts can lead to different fractions of cage-like structures in the polymer. mdpi.com The pH can also affect the rheological properties of polymer solutions. ije.irresearchgate.net
Intramolecular Rearrangements and Electronic Effects
Investigating Hydride Shifts and Isomerization Processes in Arylsilanes
Intramolecular rearrangements, such as hydride shifts and isomerization, are fundamental processes in organic chemistry that lead to more stable molecular structures. In organosilicon chemistry, these rearrangements are often initiated by the formation of reactive intermediates like carbocations. A 1,2-hydride shift involves the migration of a hydrogen atom with its bonding electrons to an adjacent atom, typically to stabilize a carbocation. byjus.comwikipedia.org The driving force behind such rearrangements is the formation of a more stable intermediate; for instance, a tertiary carbocation is more stable than a secondary or primary one. wikipedia.orgmsu.edu
In the context of arylsilanes, these rearrangements can occur under specific reaction conditions. For example, carbocation rearrangements are common, driven by the formation of a stabilized cyclic carbocationic transition state. wikipedia.org While direct studies on this compound are specific, research on related arylsilane systems provides insight. During certain catalytic reactions, isomerization of starting materials has been observed. For instance, in palladium-catalyzed reactions of silyl electrophiles, isomerization can compete with the desired cross-coupling reaction. nih.gov
Table 1: Factors Influencing Intramolecular Rearrangements in Silanes
| Factor | Description | Implication for Arylsilanes |
| Intermediate Stability | The primary driving force is the formation of a more stable reactive intermediate (e.g., a tertiary carbocation from a primary one). wikipedia.orgmsu.edu | Rearrangements are likely if a pathway exists to a more stabilized carbocation, potentially through phenyl or hydride migration. |
| Migratory Aptitude | The relative ability of different groups to migrate. Phenyl groups have a notable migratory aptitude. wiley-vch.de | In triphenyl-substituted silanes, phenyl migration is a plausible rearrangement pathway. |
| Steric Effects | The size of substituents can hinder or prevent reactions. uni-oldenburg.de | The bulky triphenylsilyl group can influence reaction pathways and the feasibility of certain rearrangements. |
| Reaction Conditions | The presence of acids, superacids, or catalysts can generate the reactive intermediates necessary for rearrangement. nih.govbeilstein-journals.org | Isomerization and hydride shifts are more likely under conditions that promote carbocation formation. |
Theoretical Analysis of Si–C and Si–O Bond Stability and Reactivity
The stability and reactivity of the silicon-carbon (Si–C) and silicon-oxygen (Si–O) bonds are central to the chemistry of this compound. Theoretical analyses, often employing quantum chemical calculations like density functional theory (DFT), provide significant insights into these properties.
The Si–O bond is substantially stronger and more polarized than the carbon-oxygen (C–O) bond in ethers. mdpi.com This high bond energy contributes to the thermal stability of siloxanes and related compounds. The Si–O-Si bond angle in siloxanes is notably flexible, varying widely depending on the substituents, which is a key difference from their organic ether counterparts. mdpi.com In this compound, the Si–O bond's reactivity is influenced by the electrophilicity of the silicon center and the electronic properties of the phenoxy and phenyl groups.
The Si–C bond, while generally considered stable, is more reactive than a typical carbon-carbon (C–C) bond due to its greater length and polarization. nih.gov Theoretical studies on various arylsilanes have shown that the stability of the Si–C bond is highly dependent on the reaction conditions (acidic or basic) and the nature of the aromatic group. researchgate.net For instance, molecular orbital theory calculations have been used to predict the likelihood of Si–C bond cleavage during the polycondensation of organosilane precursors. researchgate.net These studies use indices like proton affinity to quantify the stability of the bond under different pH conditions. researchgate.netrsc.org
Computational studies have explored strategies to suppress Si–C bond cleavage, such as altering the silyl group's position on the aromatic ring or inserting alkyl linkers. rsc.org The electronic properties of the aromatic substituents are critical; electron-rich aromatic groups can make the Si–C bond more susceptible to cleavage under acidic conditions. researchgate.net In contrast, the Si–H bond is weaker than the C–H bond, making silanes reactive in different ways, such as in hydrosilylation reactions. acs.org The bond dissociation energies (BDEs) are a key indicator of this difference, with the Si-H BDE being significantly lower than the C-H BDE. acs.org
Table 2: Comparative Bond Dissociation Energies (BDEs) and Properties
| Bond | Bond Dissociation Energy (kcal/mol) | Key Characteristics |
| Si–O | ~110 | Strong, highly polarized, contributes to thermal stability. mdpi.comnih.gov |
| Si–C | ~76-88 | Weaker and more reactive than C-C bonds; stability is context-dependent. nih.govresearchgate.net |
| C–O | ~86 | Stronger than C-C single bonds. |
| C–C | ~83-85 | Standard for organic molecules. |
| Si–H | ~90 | Weaker than C-H bonds, leading to distinct reactivity. acs.org |
| C–H | ~99-105 | Strong and relatively inert. acs.org |
Note: BDE values are approximate and can vary based on the specific molecular structure.
Theoretical calculations have also elucidated the mechanism of reactions involving silanes. For example, in the tris(pentafluorophenyl)borane-catalyzed reduction of carbonyls, a key step is the activation of the Si-H bond. mdpi.com Similarly, understanding the stability of intermediates through computational analysis helps predict reaction outcomes and design more efficient synthetic routes. rsc.org
Advanced Spectroscopic and Computational Methodologies in Phenoxy Triphenyl Silane Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of phenoxy(triphenyl)silane. By analyzing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the molecular framework and dynamic behavior of the compound.
The structural confirmation of this compound relies heavily on a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each technique provides complementary information that, when combined, allows for an unambiguous assignment of the molecular structure.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The aromatic protons of the three phenyl groups attached directly to the silicon atom and the single phenoxy group exhibit complex multiplets in the aromatic region of thespectrum. Protons on the phenoxy ring are differentiated from those on the triphenylsilyl moiety due to the influence of the Si-O linkage.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. This allows for the differentiation of the carbons within the phenyl groups attached to silicon from those in the phenoxy group. The carbon atom of the phenoxy group bonded to oxygen (C-O) shows a characteristic downfield shift.
²⁹Si NMR: As the central atom in the molecule, the silicon-29 (B1244352) nucleus provides critical structural information, though its low natural abundance and lower sensitivity can make detection challenging. whiterose.ac.uk The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment and the nature of the substituents. For this compound, the ²⁹Si chemical shift is influenced by the electron-withdrawing phenoxy group and the phenyl rings. In related compounds, such as triphenylsilane (B1312308), the ²⁹Si NMR signal appears around -14.46 ppm. researchgate.net The specific shift for this compound provides a definitive fingerprint for its Si-O-C linkage.
The following table summarizes the expected NMR data for this compound based on analysis of its constituent parts and related compounds.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Triphenylsilyl (Si-Ph) | Multiplets | Signals corresponding to ortho, meta, and para protons. |
| ¹H | Phenoxy (O-Ph) | Multiplets | Signals are distinct from Si-Ph protons due to the oxygen linkage. |
| ¹³C | Triphenylsilyl (Si-Ph) | Multiple signals | Includes signals for the ipso-carbon attached to Si and the ortho, meta, and para carbons. |
| ¹³C | Phenoxy (O-Ph) | Multiple signals | Includes a characteristic signal for the C-O carbon. |
| ²⁹Si | O-Si(Ph)₃ | Negative value (e.g., -10 to -30 ppm) | The precise shift is diagnostic of the tetra-substituted silicon environment with one Si-O bond. The shift for triphenylsilane is noted at -14.46 ppm. researchgate.net |
In-situ NMR spectroscopy is a powerful method for observing chemical reactions as they occur, providing real-time data on the consumption of reactants, the formation of products, and the presence of transient intermediates. This technique is particularly valuable for studying the kinetics of reactions involving this compound, such as hydrolysis or substitution. researchgate.net
During a reaction, sequential NMR spectra are acquired to track changes in signal intensity. For example, in a hydrolysis reaction where the Si-O-Ph bond is cleaved, the signals corresponding to this compound would decrease over time, while new signals corresponding to the product, triphenylsilanol (B1683266), and phenol (B47542) would appear and grow. ucsb.edu
Kinetic analysis can be performed by integrating the NMR signals corresponding to reactant and product species at different time points. rsc.org The rate of reaction can be determined by plotting the concentration of these species versus time. whiterose.ac.uk Furthermore, ²⁹Si NMR is exceptionally useful for monitoring condensation reactions that may follow hydrolysis. The chemical shift of silicon changes predictably with the number of siloxane (Si-O-Si) bonds formed, allowing for the quantification of different condensed species (often denoted as T¹, T², T³ structures). researchgate.net This detailed mechanistic information is crucial for understanding and optimizing reaction conditions. nih.gov
Vibrational and Electronic Spectroscopy for Structural and Mechanistic Insights
Vibrational and electronic spectroscopies, including FTIR, Raman, and UV-Vis, probe the energy states of molecular vibrations and electronic transitions, respectively. These methods provide valuable data on functional groups, reaction progress, and the electronic nature of this compound.
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is characterized by several key vibrational bands that confirm its structure. researchgate.net
Key absorptions include the asymmetric stretching of the Si-O-C bond, which is a diagnostic feature for aryloxysilanes. The spectrum also contains strong bands corresponding to the Si-Ph (silicon-phenyl) bond, as well as the characteristic C-H stretching and C=C ring stretching vibrations of the aromatic phenyl groups. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) would confirm the absence of significant hydrolysis products like triphenylsilanol. core.ac.uk
The table below details the primary infrared absorption bands expected for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | Ph-H | 3100 - 3000 | Confirms the presence of aromatic rings. |
| Aromatic C=C Stretch | C=C in Phenyl Rings | 1600 - 1450 | Multiple bands are characteristic of the phenyl groups. |
| Si-O-C Asymmetric Stretch | Si-O-C | ~935 | A key diagnostic band for the aryloxysilane linkage. |
| Si-Ph Stretch | Si-Ph | ~1100 and ~1430 | Characteristic vibrations for the triphenylsilyl group. |
Raman spectroscopy, another form of vibrational spectroscopy, is complementary to FTIR and offers distinct advantages for studying this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for observing the Si-Ph and C-C bonds within the molecule.
Similar to in-situ NMR and FTIR, Raman spectroscopy can be used to monitor reaction kinetics in real-time. nih.gov For instance, the progress of hydrolysis and condensation reactions can be followed by tracking the intensity of bands corresponding to the Si-O-C linkage of the reactant and the appearance of new bands, such as those for Si-OH or Si-O-Si groups in the products. rsc.org Because water is a weak Raman scatterer, this technique is highly effective for studying reactions in aqueous media.
Furthermore, Raman spectroscopy is a powerful tool for investigating interfacial interactions. researchgate.net When this compound is used to modify surfaces, Raman can probe the chemical bonds formed at the interface. Changes in the position and width of Raman bands can provide information about chemical bonding, molecular orientation, and strain at the material's surface. spectroscopyonline.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. psu.edu This technique is used to investigate the electronic properties of this compound, particularly the π-electron system of the aromatic rings.
The UV-Vis spectrum of this compound is dominated by strong absorptions in the ultraviolet region, which are attributed to π-π* electronic transitions within the phenyl and phenoxy groups. The interaction between the silicon atom, the bridging oxygen, and the aromatic rings can influence these transitions. In some organosilicon compounds, interactions between the silicon σ-orbitals and the phenyl π-orbitals (σ-π conjugation) can occur. acs.org
Additionally, the presence of the electron-donating phenoxy group and the triphenylsilyl moiety can lead to intramolecular charge-transfer (ICT) phenomena. acs.orgresearchgate.net UV-Vis spectroscopy can help to identify ICT bands, which are often sensitive to solvent polarity. Studying these electronic transitions provides fundamental insights into the photophysical behavior and reactivity of the molecule. nih.gov
Mass Spectrometry for Product Analysis and Reaction Profiling
Mass spectrometry (MS) is an indispensable analytical technique in the study of this compound, providing critical information on molecular weight, purity, and structural characteristics. When coupled with chromatographic separation, it becomes a powerful tool for monitoring reaction progress and identifying byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification in Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the quality control and analysis of this compound. In a typical GC-MS analysis, the sample is volatilized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. This separation is crucial as it prevents the overlapping of mass spectra from different compounds that might be present in a sample, such as unreacted starting materials or side-products. Following separation, the isolated compounds are introduced into the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that acts as a chemical fingerprint for identification.
For this compound, GC-MS is routinely employed to assess the purity of synthesized batches, with industrial-scale methods capable of isolating the compound at greater than 98% purity. The technique can effectively detect and identify common impurities that may arise during its synthesis, which typically involves the reaction of a phenoxide source with a triphenylsilyl halide or triphenylsilane. Potential impurities include residual solvents, unreacted phenol, triphenylsilane, or triphenylsilanol (formed from hydrolysis of the starting material or product).
The retention time from the GC provides one layer of identification, while the mass spectrum provides confirmation and structural information. By comparing the obtained mass spectrum with libraries of known compounds or by analyzing the fragmentation pattern, researchers can confidently identify the main product and any minor components.
Table 1: Representative GC-MS Data for Purity Analysis of a this compound Sample
This interactive table illustrates typical data obtained from a GC-MS analysis of a synthesized this compound sample, highlighting potential impurities and their characteristic mass spectral fragments.
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Probable Origin |
| 5.8 | Toluene (B28343) | 91, 92 | Residual Solvent |
| 8.2 | Phenol | 94, 66, 65 | Unreacted Starting Material |
| 15.4 | Triphenylsilanol | 276, 199, 181 | Hydrolysis of starting material/product |
| 17.1 | This compound | 352, 259, 181, 77 | Target Product |
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution MS by measuring the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high level of precision allows for the determination of a molecule's exact mass and, subsequently, its unambiguous elemental formula. For this compound (C₂₄H₂₀OSi), the theoretical monoisotopic mass is 352.1283 Da. An HRMS measurement confirming this exact mass provides definitive evidence of the compound's identity.
Beyond exact mass determination of the molecular ion, HRMS is critical for analyzing the fragmentation patterns of this compound. The energetic ionization process (e.g., Electron Impact, EI) causes the molecular ion to break apart into smaller, characteristic fragment ions. The precise mass measurements of these fragments allow for the assignment of their elemental compositions, offering deep insight into the molecule's structure.
The fragmentation of this compound is dictated by the relative strengths of its bonds. Key fragmentation pathways include:
Cleavage of the Si-Ph bond: Loss of a phenyl group (C₆H₅•, 77 Da) from the molecular ion [M]⁺• results in the prominent [M-C₆H₅]⁺ ion at m/z 275.
Cleavage of the Si-O bond: This can occur in two ways, with the charge being retained on either fragment. This leads to the triphenylsilyl cation [Si(C₆H₅)₃]⁺ at m/z 259 or the phenoxy cation [OC₆H₅]⁺ at m/z 93. The triphenylsilyl cation is often a very stable and abundant fragment in the spectra of such compounds.
Cleavage of the O-Ph bond: This breakage can yield an ion corresponding to [M-OPh]⁺ at m/z 259, which is isobaric with the triphenylsilyl cation, or a phenyl cation [C₆H₅]⁺ at m/z 77.
Rearrangements: Ions containing silicon are known to undergo rearrangements, leading to complex fragmentation patterns that can be elucidated with HRMS.
Recent studies on related silyl (B83357) compounds using Orbitrap GC-MS have shown that silane (B1218182) ions can sometimes react with residual water within the mass spectrometer's C-trap, leading to unexpected adduct peaks. Such gas-phase reactions, confirmed by accurate mass analysis, highlight the advanced diagnostic power of HRMS in identifying not only the compound's fragments but also its potential reactivity within the analytical instrument itself.
Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound
This table details the expected major fragments of this compound, their elemental compositions, and their calculated exact masses, which can be verified by HRMS.
| Fragment Ion Structure | Elemental Formula | Calculated Exact Mass (Da) |
| [C₂₄H₂₀OSi]⁺• | C₂₄H₂₀OSi | 352.1283 |
| [(C₆H₅)₂Si(OPh)]⁺ | C₁₈H₁₅OSi | 275.0892 |
| [(C₆H₅)₃Si]⁺ | C₁₈H₁₅Si | 259.0943 |
| [C₆H₅]⁺ | C₆H₅ | 77.0391 |
Computational Chemistry and Theoretical Modeling
Computational chemistry provides powerful theoretical tools to investigate the properties of this compound at a molecular level. These methods complement experimental research by offering insights into reaction mechanisms, electronic structure, and molecular behavior that can be difficult to observe directly.
Density Functional Theory (DFT) and Ab Initio Calculations for Reaction Energy Profiles
Density Functional Theory (DFT) has become a primary computational tool for studying organosilicon compounds. researchgate.netresearchgate.net For this compound, DFT calculations are used to model its geometric and electronic structure with high accuracy. By calculating the energies of reactants, transition states, and products, researchers can construct detailed reaction energy profiles for processes like hydrolysis, substitution, or thermal decomposition. researchgate.net These profiles reveal the activation energies and thermodynamics of each reaction step, providing a mechanistic understanding of the compound's reactivity. For instance, DFT can be employed to map the charge distribution at the silicon center, helping to explain its susceptibility to nucleophilic attack.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can also be used, often as a benchmark for DFT results. Studies on related phenoxysilanes have successfully used DFT to analyze their electronic structure and the nature of the Si–O–C bond, correlating theoretical results with X-ray spectroscopic data. researchgate.net
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations of Silane Systems
While DFT is excellent for studying individual molecules or small reaction systems, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to model the behavior of larger ensembles of molecules over time.
Molecular Dynamics (MD) simulations calculate the trajectory of every atom in a system by solving Newton's equations of motion. journaldephysique.orgacs.org For research involving this compound, MD is particularly useful for predicting its behavior in materials science applications. For example, simulations can model how this compound molecules arrange themselves on a surface or how they interact within a polymer matrix. journaldephysique.orgresearchgate.netjournaldephysique.org These simulations provide insights into properties like adhesion, interfacial stability, and the formation of self-assembled monolayers. journaldephysique.orgacs.org
Monte Carlo (MC) simulations use probabilistic methods to model complex systems. Instead of calculating trajectories, MC methods generate numerous random configurations of a system and weigh them based on their energy. mdpi.com This approach is well-suited for studying thermodynamic properties and phase behavior. In the context of silane systems, MC simulations have been used to describe the formation of hybrid organosilane xerogels, modeling the kinetic demixing and condensation reactions that are difficult to track experimentally. mdpi.com
Prediction of Reactivity and Electronic Properties
A key application of computational chemistry is the prediction of a molecule's reactivity and electronic properties. For this compound, methods like DFT are used to calculate fundamental electronic descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com
Electrostatic Potential (ESP): Mapping the ESP onto the molecule's surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the ESP map would likely show a positive potential around the silicon atom, confirming it as the primary site for nucleophilic attack, while negative potentials would be associated with the oxygen atom and the π-systems of the phenyl rings.
Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the polarity of bonds like Si-O and Si-C. This information helps to rationalize the compound's reactivity patterns. researchgate.net
Applications of Phenoxy Triphenyl Silane in Advanced Materials and Chemical Transformations
Integration into Polymer Science and Materials Chemistry
The incorporation of Phenoxy(triphenyl)silane into polymers and other materials leverages its thermal stability, optical properties, and reactive potential to create materials with enhanced performance characteristics.
Role as Monomers and Precursors for Silicone Polymers and Copolymers
This compound serves as a crucial precursor and monomer in the synthesis of specialized silicone polymers. Phenyl-functional silanes are integral to the formulation and production of novel silicone polymers, including phenyl silicone oils, resins, and rubbers. torontomu.casioc-journal.cn These materials are typically produced through reactions conducted in the presence of acidic or basic catalysts. msu.edu
As a precursor, this compound is vital for forming carbon-silicon bonds, a fundamental step in the synthesis of silicone polymers and dendrimers. vulcanchem.com The compound's considerable steric bulk helps to moderate the kinetics of polymerization, allowing for more controlled reaction pathways. vulcanchem.com Polymers derived from phenoxyphenylsilane monomers are noted for their high refractive indices and exceptional thermal stability. msu.edunih.gov This makes them particularly suitable for applications such as thermally resistant light-emitting diode (LED) encapsulants, where high transparency and durability are required. sioc-journal.cnnih.gov
Table 1: Silicone Polymers Derived from Phenylsilane Precursors
| Polymer Type | Key Precursor/Monomer | Notable Properties | Primary Applications |
|---|---|---|---|
| Phenyl Silicone Resins | Phenyl Silanes | High thermal stability, Radiation resistance | High-temperature coatings, Resin modifiers |
| Phenyl Silicone Rubbers | Phenyl Silanes | Resistance to high and low temperatures | Seals and components for extreme environments |
| High Refractive Index Polymers | Phenoxyphenylsilanes | High refractive index, UV stability, Low gas permeability msu.edunih.gov | LED encapsulants, Optical devices nih.gov |
| Linear Vinyl Oligosiloxane Resins | Phenyl Silanes | Thermal resistance sioc-journal.cn | LED encapsulants sioc-journal.cn |
Development of High-Performance Materials through Silane (B1218182) Modification
The modification of existing resins and the synthesis of new polymers using phenyl silanes like this compound leads to the development of high-performance materials. The presence of the phenyl group is key to their excellent performance at high temperatures. researchgate.net Resin modification with phenyl silanes imparts enhanced resistance to high and low temperatures, as well as improved resistance to radiation and aging. sioc-journal.cn
Materials synthesized from phenoxyphenylsilane monomers exhibit not only high thermal stability but also excellent resistance to UV light and low water and oxygen permeability. nih.gov These characteristics make them ideal for advanced optical applications. For instance, Phenyltrimethoxysilane, a related compound, is noted for its ability to confer excellent thermal stability to polymers that are processed at high temperatures. sioc-journal.cn The incorporation of silanes can significantly boost the mechanical strength, thermal stability, and chemical resistance of the final composite material. mdpi.com
Table 2: Property Enhancements via Phenylsilane Modification
| Property Enhanced | Effect of Phenylsilane | Relevant Application |
|---|---|---|
| Thermal Stability | Phenyl groups provide excellent performance at high temperatures. researchgate.net | Polymers for high-temperature processing sioc-journal.cn |
| Refractive Index | Creates polymers with a high refractive index. msu.edunih.gov | Optical materials, LED encapsulants nih.gov |
| Durability | Improves resistance to radiation and aging. sioc-journal.cn | Long-lasting components in harsh environments |
| Barrier Properties | Results in low water and oxygen permeability. nih.gov | Protective coatings and encapsulants |
| UV Resistance | Confers excellent stability against UV degradation. nih.gov | Outdoor and optical applications |
Interfacial Reinforcement in Composite Materials via Silane Coupling Agents
The mechanism of a silane coupling agent involves a bifunctional molecular structure. organic-chemistry.orgnih.gov One end of the molecule possesses hydrolyzable groups (like alkoxy groups) that react with hydroxyl groups on the surface of inorganic materials, forming strong, covalent siloxane bonds (Si-O-Substrate). organic-chemistry.org This process firmly anchors the silane to the inorganic surface. The other end of the molecule has an organofunctional group that is compatible with or reacts with the organic polymer matrix. organic-chemistry.org This dual reactivity allows the silane to form a durable chemical bridge at the interface, which significantly enhances adhesion and allows for effective stress transfer from the polymer to the reinforcing filler. vulcanchem.comnih.gov The benefits include improved mechanical properties such as tensile and flexural strength, better resistance to environmental factors like moisture, and enhanced filler dispersion. torontomu.caorganic-chemistry.org
Table 3: Mechanism and Benefits of Silane Coupling Agents
| Stage | Description | Outcome |
|---|---|---|
| Step 1: Hydrolysis | Alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). organic-chemistry.org | Activation of the silane coupling agent. |
| Step 2: Condensation | The silanol groups condense with hydroxyl groups on the surface of the inorganic filler (e.g., glass, silica), forming stable covalent siloxane bonds (Si-O-filler). organic-chemistry.orgnih.gov | Strong chemical bond formed between the silane and the inorganic surface. |
| Step 3: Interfacial Bonding | The organofunctional group at the other end of the silane molecule interacts and forms bonds with the organic polymer matrix during curing. organic-chemistry.orgnih.gov | Creation of a "molecular bridge" linking the inorganic filler to the polymer matrix. |
| Overall Benefit | Enhanced interfacial adhesion, improved stress transfer, increased mechanical strength, and greater environmental resistance. organic-chemistry.org |
Catalytic Roles and Functional Group Transformations
Beyond materials science, this compound and its derivatives are involved in various catalytic systems and chemical transformations, participating as precursors to catalysts or as reactants in metal-catalyzed processes.
This compound and its Derivatives as Ligands in Catalysis
While the direct use of this compound as a ligand is not extensively documented in the available research, its derivatives, particularly triarylsilanols, have been identified as highly effective silicon-centered molecular catalysts. Triarylsilanols, which can be formed from the hydrolysis of compounds like this compound, have been reported as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. acs.org
In this catalytic role, the silanol activates the carboxylic acid, facilitating the formation of an amide bond. Studies involving various electronically differentiated triarylsilanols have shown that tris(p-haloaryl)silanols are more active than the parent triphenylsilanol (B1683266), with the bromide congener demonstrating the highest activity. This research highlights the potential of silane derivatives to act directly as catalysts, avoiding the need for stoichiometric activating agents in important chemical transformations. acs.org
Participation in Metal-Catalyzed Organic Reactions
Phenylsilanes, including Triphenylsilane (B1312308) and its derivatives, actively participate in a range of metal-catalyzed organic reactions. These reactions are fundamental to modern organic synthesis for creating complex molecules.
One prominent area is in cross-coupling reactions. For example, phenylsilanes can undergo palladium-catalyzed coupling with compounds like 4-iodoanisole (B42571) to form new carbon-carbon bonds. Another example is the Hiyama cross-coupling reaction, where arylsilanes react with other organic molecules in the presence of a copper or palladium catalyst. Palladium nanoparticles have also been shown to catalyze the cross-coupling of silanes with phenyl and vinyl thioethers. lookchem.com Furthermore, a palladium-catalyzed silyl-Negishi reaction has been developed for the cross-coupling of silyl (B83357) halides with alkyl zinc reagents.
In addition to cross-coupling, phenylsilanes are used in metal-catalyzed reductions and hydrosilylation reactions. Triphenylsilane, in conjunction with rhodium or palladium catalysts, is used for the hydrosilylation of various functional groups. msu.edu This process involves the addition of a Si-H bond across a double or triple bond. These reactions demonstrate the utility of phenylsilanes as versatile reagents in transition metal catalysis for constructing complex molecular architectures.
Table 4: Phenylsilanes in Metal-Catalyzed Reactions
| Reaction Type | Silane Reactant | Metal Catalyst | Description |
|---|---|---|---|
| Cross-Coupling | Phenylsilane | Palladium Complex | Forms new C-C bonds by coupling with organic halides. |
| Hiyama Cross-Coupling | Arylsilanes | Copper Fluoride (B91410) | Couples arylsilanes with thiuram reagents. |
| Thiosilane Synthesis | Triphenylsilane | Palladium Nanoparticles | Cross-coupling with thioethers to form thiosilanes via C-S bond activation. lookchem.com |
| Hydrosilylation | Triphenylsilane | Rhodium, Palladium | Addition of Si-H bond across alkenes, alkynes, or carbonyls. msu.edu |
| Silyl-Negishi Reaction | Silyl Halides | Palladium | Couples silyl electrophiles with alkylzinc halides. |
Influence on Reaction Rates and Selectivity in Organic Synthesis
This compound and related triphenylsilyl compounds serve as significant reagents and intermediates in organic synthesis, where their unique structural features influence both the speed and outcome of chemical reactions. The steric bulk imparted by the three phenyl groups on the silicon atom plays a crucial role in moderating reaction kinetics. This steric hindrance allows for controlled polymerization processes and can influence the regioselectivity and stereoselectivity of certain transformations. vulcanchem.com
In the realm of hydrosilylation reactions, a key process in organosilicon chemistry, the nature of the silane is paramount. While comprehensive kinetic data specifically for this compound is specialized, studies on the closely related triphenylsilane (Ph₃SiH) offer valuable insights. For instance, in rhodium-catalyzed silylformylation of alkynals, triphenylsilane has been shown to be a more efficient reagent compared to triethylsilane (Et₃SiH), albeit often requiring longer reaction times to achieve comparable yields. msu.edu This difference highlights how the electronic and steric properties of the phenyl groups, compared to ethyl groups, can alter the reactivity of the silicon-hydride bond and its interaction with the metal catalyst.
The triphenylsilyl group can also direct the outcome of reactions. Organosilanes containing a silicon-hydrogen bond, such as triphenylsilane, can act as reducing agents. thermofisher.com The reactivity and selectivity of these reductions are modified by the substituents on the silicon atom. thermofisher.com Triphenylsilane is particularly noted for its utility in free-radical reductions, offering a less toxic alternative to traditional reagents like tri-n-butyltin hydride. thermofisher.com The phenoxy group in this compound, being a good leaving group, allows for nucleophilic substitution at the silicon center, enabling the synthesis of a variety of other functionalized triphenylsilane derivatives. vulcanchem.com
The table below summarizes the influence of silane structure on reaction outcomes, drawing parallels from triphenylsilane research.
| Reaction Type | Silane Reagent | Observation | Reference |
| Hydrosilylation | Triphenylsilane vs. Triethylsilane | Triphenylsilane can exhibit higher efficiency but may require longer reaction times in certain catalytic systems. msu.edu | msu.edu |
| Tandem Hydrosilylation-Aldol Reaction | Triphenylsilane vs. Triethylsilane | Triethylsilane was found to be more efficient, affording higher yields and greater cis-selectivity in a specific cycloalkanol synthesis. msu.edu | msu.edu |
| Radical Reduction | Triphenylsilane | Serves as an effective alternative to tri-n-butyltin hydride for free-radical-mediated reductions. thermofisher.com | thermofisher.com |
Optical and Electronic Device Applications
The unique combination of a rigid, bulky triphenylsilyl core and a polarizable phenoxy group makes this compound and its derivatives attractive for applications in advanced optical and electronic materials.
Application in High Refractive Index Materials and Coatings
Materials with a high refractive index (RI) are essential components in lenses, optical fibers, and advanced optoelectronic devices like LEDs to improve light extraction efficiency. google.com Arylsilanes, due to the high polarizability of the aromatic rings, are excellent candidates for creating high RI polymers. rsc.orgresearchgate.net The incorporation of phenyl groups into a polysiloxane backbone significantly increases the material's refractive index.
Research into polysiloxane-silphenylene hybrimers has demonstrated the achievement of high refractive indices, reaching up to 1.60 at a wavelength of 450 nm, combined with excellent optical transparency (97%). mdpi.comresearchgate.net Similarly, novel carbosilanes synthesized using triphenylsilane have been used to create films with a high refractive index of 1.520. researchgate.net These findings underscore the potential of the triphenylsilyl moiety, a core component of this compound, in the design of high RI materials. The phenoxy group can further enhance these properties and provide a reactive site for polymerization into a hybrid organic-inorganic matrix.
The table below presents refractive index data for various phenyl-containing siloxane polymers, illustrating the contribution of aromatic groups to this key optical property.
| Polymer System | Key Component(s) | Refractive Index (at specified wavelength) | Reference |
| Polysiloxane-Silphenylene Hybrimer | Phenyl-vinyl-oligosiloxane, Tris(dimethylhydrosilyl)benzene | 1.60 (@ 450 nm) | mdpi.comresearchgate.net |
| Carbosilane Film | Triphenylsilane, 1,3-dimethyl-tetravinyldisiloxane | 1.520 | researchgate.net |
| Phenanthrenyl-Substituted Polysiloxane | Dialkoxysilanes with phenanthrenyl groups | Up to 1.51 | researchgate.net |
Incorporation into Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Systems
In the architecture of Organic Light-Emitting Diodes (OLEDs), materials must possess specific electronic properties and morphological stability. rsc.org Arylsilanes have emerged as a versatile class of materials for OLEDs, serving as emitters, host materials, and charge-blocking layers. rsc.org The tetrahedral structure of the silicon core in compounds like tetraphenylsilane (B94826) provides good thermal and morphological stability, while the attached aryl groups can be functionalized to tune the optoelectronic properties. rsc.org
The wide bandgap and high triplet energy of the arylsilane framework make it particularly suitable as a host material for phosphorescent emitters, preventing energy back-transfer from the guest to the host and thus enhancing device efficiency. rsc.orgresearchgate.net The triphenylsilyl group, as found in this compound, can be incorporated into larger molecular structures designed for specific roles within an OLED. For example, tetraphenylsilane derivatives have been successfully used as building blocks for blue fluorescent emitters, demonstrating high brightness and color purity. rsc.org
The key advantages of using arylsilane-based materials like this compound in OLEDs include:
Good Thermal Stability: The rigid silicon-carbon framework enhances the glass transition temperature and stability of the material. rsc.org
High Triplet Energy: This property is crucial for hosting phosphorescent emitters, particularly for blue light emission.
Tunable Electronic Properties: Functional groups can be introduced to modify the HOMO/LUMO energy levels for efficient charge injection, transport, and blocking. rsc.org
Good Solubility: Arylsilanes often exhibit good solubility in common organic solvents, facilitating device fabrication through solution-based processes. rsc.org
Emerging Research Areas in Applied Silane Chemistry
The versatility of silane chemistry continues to drive research into new applications, with this compound and related compounds being explored for their potential in surface science and materials protection.
Utilization in Surface Functionalization and Nanomaterial Hybridization
The ability of silanes to form robust covalent bonds with hydroxyl-rich surfaces makes them ideal for surface modification. ethz.ch This process, known as silanization, is widely used to alter the surface properties of materials like glass, silica (B1680970), and metal oxides. This compound can be used in this context, where the Si-O-Ph bond can react with surface silanol (Si-OH) groups to graft the triphenylsilyl moiety onto the surface.
The table below outlines various applications of silane-based surface functionalization.
| Application Area | Substrate/Nanomaterial | Silane Functionality | Outcome | Reference(s) |
| Polymer Nanocomposites | Silica Nanoparticles | This compound | Improved dispersion and interfacial adhesion in epoxy resins. vulcanchem.com | vulcanchem.com |
| Biomedical Applications | Synthetic Antiferromagnetic Nanoparticles | 3-aminopropyltrimethoxysilane | Attachment of amine functional groups for biomolecule conjugation. nih.gov | nih.gov |
| Hydrophobic Coatings | Glass Slides | Octadecyldimethylsilane | Increases water contact angle, rendering the surface hydrophobic. acs.org | acs.org |
| Magnetic Polymer Hybrids | Magnetite Nanoparticles | Alkoxysilanes | Creation of a dense monolayer to tailor surface properties for subsequent polymerization. researchgate.net | researchgate.net |
Exploration in Flame Retardancy Mechanisms for Polymeric Materials
Developing effective and environmentally friendly flame retardants is a critical area of materials science. Phosphorus-containing compounds are well-known for their flame-retardant properties, and recent research has investigated the specific roles of different chemical structures. researchgate.net Both the phenyl and phenoxy groups, when attached to a phosphorus center, have been studied for their influence on flame retardancy.
Studies on phosphorus-based flame retardants have shown that phenoxy groups can play a significant role in the condensed-phase mechanism of flame retardancy. researchgate.netresearchgate.net During combustion, phenoxy-substituted compounds can catalyze the decomposition of the polymer (e.g., cotton), promoting dehydration and the formation of a protective char layer. researchgate.net This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds. researchgate.net
While this compound is a silicon-based compound, the principles observed in phosphorus chemistry suggest that the phenoxy group could contribute to char formation. The silicon atom itself can also contribute to a condensed-phase mechanism by forming a stable, non-volatile silica (SiO₂) or silicate (B1173343) layer upon combustion. The combination of the char-promoting tendency of the phenoxy group and the silica-forming nature of the silane could offer a synergistic flame-retardant effect. Furthermore, phosphorus-based flame retardants like triphenyl phosphate (B84403) (TPP) are known to also act in the gas phase by releasing radical-scavenging species that interrupt the chemical reactions of combustion. nih.gov
| Compound Group | Proposed Flame Retardancy Mechanism | Phase of Action | Key Effect | Reference(s) |
| Phenoxy-Phosphorus Compounds | Catalyzes polymer dehydration and condensation | Condensed Phase | Enhanced char formation | researchgate.netresearchgate.net |
| Triphenyl Phosphate (TPP) | Formation of a protective polyphosphate film; radical trapping | Condensed & Gas Phase | Charring and flame inhibition | nih.gov |
| Phosphorus Compounds (General) | Radical scavenging (e.g., H•, O•) | Gas Phase | Reduces radical concentrations, inhibiting flame propagation | uclan.ac.uk |
Future Research Directions and Emerging Opportunities in Phenoxy Triphenyl Silane Chemistry
Development of Novel Green Synthetic Methodologies
The development of environmentally benign synthetic routes for phenoxy(triphenyl)silane and related compounds is a critical area of future research. Traditional methods for synthesizing silanes and their derivatives can involve harsh reagents and generate significant waste. nih.gov Green chemistry principles, such as the use of renewable starting materials, non-toxic catalysts, and energy-efficient processes, are being increasingly applied to organosilane synthesis. nih.govgoogle.com
Future research will likely focus on:
Catalytic Routes: Exploring new catalysts that can facilitate the synthesis of this compound with high efficiency and selectivity under mild conditions. This includes the development of catalysts based on earth-abundant metals as alternatives to precious metal catalysts. escholarship.org
Renewable Feedstocks: Investigating the use of bio-based precursors for the synthesis of the phenoxy and phenyl moieties of the molecule.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. One-pot and tandem reaction strategies are promising in this regard. rsc.org
Alternative Solvents: Utilizing greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds.
| Synthetic Strategy | Key Features & Advantages | Relevant Research Areas |
| Catalytic Hydrosilylation | Employs catalysts to add Si-H across double or triple bonds. Can offer high regio- and enantioselectivity. organic-chemistry.orgmsu.edu | Development of non-precious metal catalysts (e.g., iron-based). escholarship.org |
| Piers-Rubinsztajn Reaction | A method for forming Si-O bonds from Si-H and -OH groups, catalyzed by tris(pentafluorophenyl)borane (B72294). researchgate.net | Synthesis of functionalized polysiloxanes and other silicon-oxygen containing materials. researchgate.net |
| Photochemical/Electrochemical Methods | Utilizes light or electricity to drive reactions, often offering high selectivity and milder conditions. rsc.org | Selective functionalization of aromatic precursors for silane (B1218182) synthesis. rsc.org |
Advanced Catalyst Design for Selective Transformations
The design of advanced catalysts is paramount for controlling the reactivity of this compound and enabling its use in selective chemical transformations. The silicon center and the surrounding organic groups offer multiple sites for catalytic interaction.
Future research in this area will likely involve:
Metalloporphyrin-Based Catalysts: Designing catalysts inspired by biological systems, where a metal center is surrounded by a porphyrin ligand, to achieve high selectivity in oxidation or reduction reactions. rsc.org
Single-Atom and Dual-Atom Catalysts: Developing heterogeneous catalysts where individual metal atoms or pairs of atoms are dispersed on a support material. These can offer exceptional activity and selectivity for reactions like hydrogenation and epoxidation. nih.govmdpi.com
Frustrated Lewis Pairs (FLPs): Exploring the use of sterically hindered Lewis acids and bases to activate small molecules and catalyze transformations involving the Si-O or Si-C bonds of this compound.
Computational Catalyst Design: Employing computational methods to predict the most effective catalyst structures for specific reactions, thereby accelerating the discovery process. arxiv.org
| Catalyst Type | Potential Application with this compound | Design Considerations |
| Metalloporphyrins | Selective oxidation of the phenyl or phenoxy groups. | Tuning the electronic properties of the porphyrin ligand to control reactivity. rsc.org |
| Single/Dual-Atom Catalysts | Hydrogenation of the aromatic rings. | Choice of metal and support material to optimize catalytic activity and stability. nih.gov |
| Frustrated Lewis Pairs | Cleavage and functionalization of the Si-O bond. | Steric and electronic properties of the Lewis acid and base components. |
Computational Design and Prediction of New this compound-Based Materials
Computational chemistry and materials science offer powerful tools for designing and predicting the properties of new materials derived from this compound. These methods can significantly reduce the time and cost associated with experimental synthesis and characterization.
Key areas for future computational research include:
Polymer Network Modeling: Using kinetic Monte Carlo and molecular dynamics simulations to predict the three-dimensional structure and properties of polymers and networks formed from this compound-containing monomers. nih.gov
Structure-Property Relationships: Developing computational models that can accurately predict the electronic, optical, and mechanical properties of materials based on their molecular structure. This is particularly relevant for applications in organic electronics. acs.orgresearchgate.net
Aggregation-Induced Emission (AIE): Designing new AIE-active materials based on this compound for applications in sensing and imaging. Computational methods can help to understand and predict the AIE mechanism. acs.org
Host Materials for Organic Light-Emitting Diodes (OLEDs): Computationally screening this compound derivatives as potential host materials for phosphorescent OLEDs, focusing on properties like triplet energy and charge transport. researchgate.net
| Computational Technique | Application in this compound Research | Predicted Properties |
| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and spectroscopic properties. | HOMO-LUMO gaps, triplet energies, vibrational frequencies. researchgate.net |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules and materials over time. | Polymer chain conformation, diffusion coefficients, mechanical properties. nih.gov |
| Kinetic Monte Carlo (kMC) | Modeling the kinetics of chemical reactions, such as polymerization. | Polymerization rates, molecular weight distributions, network formation. nih.gov |
Exploration of New Application Domains beyond Current Paradigms
While this compound is primarily used in organic synthesis, its unique properties suggest potential applications in a variety of other fields. Future research should aim to explore these new domains.
Emerging application areas include:
Biomedical Materials: Investigating the use of this compound derivatives in drug delivery systems, medical imaging, and as components of biocompatible materials. The bi-functional nature of organosilanes makes them suitable for bridging organic and inorganic materials. mdpi.comresearchgate.net
Flame Retardants: Exploring the potential of phenoxy-substituted silanes as flame retardants for textiles and other materials. Studies have shown that phenoxy-based systems can exhibit strong condensed-phase flame retardant action. mdpi.com
Energy Harvesting: Incorporating this compound-modified nanomaterials into polymer composites for use in energy harvesting devices, such as triboelectric nanogenerators. mdpi.com
Photoinitiators: Developing silsesquioxane-based photoinitiators containing phenoxy groups for use in UV-curing adhesives and coatings. google.com
Fundamental Studies on Silicon Bonding and Reactivity in Complex Environments
A deeper understanding of the fundamental nature of the silicon atom and its bonding in complex molecular environments is crucial for advancing the chemistry of this compound.
Future fundamental studies should focus on:
Hypervalent Silicon Intermediates: Investigating the structure and reactivity of five- and six-coordinate silicon species that can form as intermediates in reactions involving this compound. Silicon's ability to form stable higher coordinated intermediates is a key distinction from carbon chemistry. ingentaconnect.comopen.ac.uk
Nucleophilic Substitution Mechanisms: Elucidating the detailed mechanisms of nucleophilic substitution at the silicon center, including the role of the solvent and the nature of the nucleophile and leaving group. ingentaconnect.comopen.ac.uk
Intramolecular Interactions: Studying the through-space interactions between the phenoxy group and the silicon center, and how these interactions influence the compound's reactivity. uni-oldenburg.de
Silane Coupling Agent Mechanisms: Gaining a more complete understanding of the kinetic processes involved in the hydrolysis and condensation of organofunctional silanes at interfaces, which is critical for their application as coupling agents. researchgate.netnih.gov
Q & A
Basic: What experimental methodologies are optimal for synthesizing phenoxy(triphenyl)silane, and how can reaction variables be systematically optimized?
Answer:
Synthesis of this compound requires careful control of silane precursor ratios, reaction time, and catalysis. A factorial design approach, as demonstrated in hybrid silane systems (e.g., APTES:GPTMS), is recommended for optimizing variables like silane concentration and stoichiometric ratios. Statistical validation (e.g., R² > 0.80) ensures model reliability . For example, hydrolysis time and silane concentration significantly influence film formation in analogous systems, suggesting similar variables should be prioritized .
Basic: How can researchers characterize the molecular structure and purity of this compound?
Answer:
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm bonding environments and substituent arrangement.
- X-ray crystallography for precise structural elucidation, as applied to related triphenylsilyl compounds (e.g., triclinic polymorphs with a = 10.756 Å, α = 62.638°) .
- GC-MS or HPLC for purity assessment, validated via certified reference materials (e.g., >95% purity thresholds as in phosphonium iodides) .
Basic: What factors influence the thermal stability of this compound, and how can degradation pathways be monitored?
Answer:
Thermal stability depends on substituent electronegativity and steric effects. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for identifying decomposition temperatures (e.g., analogs like triphenyl phosphate degrade at ~275°C). Synergistic stabilization with epoxy resins or nanocomposites can enhance stability, as shown in ABS polymer systems . Mechanistic studies of epoxide cleavage in triphenylsilyl derivatives (e.g., acid/base-promoted rearrangements) provide insights into degradation pathways .
Advanced: How does this compound participate in nucleophilic substitution or epoxide ring-opening reactions, and what mechanistic insights exist?
Answer:
The silicon center’s electrophilicity drives reactivity. In epoxide systems, nucleophiles (e.g., phenyllithium) preferentially attack the carbon adjacent to silicon, leading to silanol elimination or carbenoid intermediates. For example, phenyllithium reacts with epoxyethyl(triphenyl)silane to form styrene and disiloxanes, with deuterium labeling confirming stereochemical outcomes . Electrophilic agents (e.g., HCl) yield mixed products, highlighting competing cleavage mechanisms .
Advanced: What role does this compound play in hybrid material interfaces, and how can wettability be engineered for specific applications?
Answer:
As a coupling agent, it modifies surface energy and wettability. Contact angle measurements (e.g., 90 min hydrolysis time, silane concentration 5-15%) reveal that higher silane ratios increase hydrophobicity (R² = 0.87 models). Electrochemical data corroborate that optimized films enhance corrosion resistance in galvannealed substrates . For dental composites, silane pretreatment improves resin-ceramic bonding strength (e.g., microshear tests showing 20-30% enhancement) .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Answer:
Contradictions often arise from solvent polarity, moisture sensitivity, or catalytic traces. For example:
- Deuterium labeling in epoxyethyl(triphenyl)silane revealed regioselective cleavage (60% α-cis vs. 20% β-silicon) under pyrolysis, clarifying competing pathways .
- Statistical factorial models (e.g., 2³ designs) isolate variable interactions, reducing ambiguity in kinetic studies .
Advanced: What computational approaches are suitable for modeling this compound’s electronic properties and reaction dynamics?
Answer:
- DFT calculations to map charge distribution at the silicon center, explaining nucleophilic attack preferences.
- Molecular dynamics (MD) simulations to predict interfacial behavior in composite matrices, validated against experimental wettability data .
- QSPR models correlating logP (e.g., 2.90 for trimethyl(phenoxy)silane analogs) with solubility or diffusion coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
